molecular formula C11H17N3 B3265416 N-methyl-1-(pyridin-2-yl)piperidin-4-amine CAS No. 405058-06-2

N-methyl-1-(pyridin-2-yl)piperidin-4-amine

Cat. No. B3265416
CAS RN: 405058-06-2
M. Wt: 191.27 g/mol
InChI Key: QHIXWPOEUOJBOF-UHFFFAOYSA-N
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Description

“N-methyl-1-(pyridin-2-yl)piperidin-4-amine” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The compound has a molecular weight of 191.28 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis of Chiral Derivatives

N-methyl-1-(pyridin-2-yl)piperidin-4-amine serves as a key intermediate in synthesizing chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. These derivatives have potential as stereoselective catalysts. An efficient synthetic approach involves nucleophilic substitution of 2-amino-4-chloropyridine with piperidine, achieving good yields and total control of enantioselectivity in the synthesis of L-proline and (R)-1,1′-bi(2-naphthol) derivatives (Tian et al., 2012).

Aerobic Oxidation Catalysis

This compound is involved in the oxidative transformation of cyclic amines to lactams, catalyzed by CeO2-supported gold nanoparticles (Au/CeO2). It's instrumental in synthesizing important chemical feedstocks like 2-piperidone (δ-valerolactam) from piperidine (Dairo et al., 2016).

Synthesis and Structural Analysis

The compound is utilized in the synthesis and structural analysis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and its analogs. These thioanalogues' structures are elucidated using techniques like NMR, IR, UV, mass spectroscopy, and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Photoaddition Reactions in Organic Chemistry

This compound is involved in photoaddition reactions with aliphatic tert-amines, leading to the formation of various substituted pyridones. This process is significant in the field of organic synthetic chemistry (Ohmiya et al., 1989).

Novel Oxidation Reactions

The compound plays a role in novel oxidation reactions catalyzed by ruthenium porphyrin, particularly in the oxidation of N-acyl cyclic amines to N-acyl amino acids. This reaction type is unique for its selective C-N bond cleavage (Ito et al., 2005).

Stereoselective Synthesis

It is a key intermediate in the stereoselective synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an important component in the preparation of various pharmaceutical compounds (Fleck et al., 2003).

Polymer Anchorage

The compound aids in synthesizing and anchoring 4-carboxy-N-(4'-pyridino) piperidine (CPP) to polymers, playing a significant role in catalytic efficiency studies (Guendouz et al., 1988).

Nonaqueous Capillary Electrophoresis

In analytical chemistry, it's used in the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, showing its versatility in analytical methodologies (Ye et al., 2012).

Coordination Chemistry

This compound contributes to coordination chemistry, as seen in the diverse structural formation of group 12 metal complexes, with rare participation of terminal piperazine nitrogen (Purkait et al., 2017).

Future Directions

Piperidine derivatives, including “N-methyl-1-(pyridin-2-yl)piperidin-4-amine”, continue to be a focus of research due to their wide range of biological activities . Future research will likely continue to explore the synthesis, functionalization, and pharmacological application of these compounds .

properties

IUPAC Name

N-methyl-1-pyridin-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-10-5-8-14(9-6-10)11-4-2-3-7-13-11/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIXWPOEUOJBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405058-06-2
Record name N-methyl-1-(pyridin-2-yl)piperidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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